[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate
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Overview
Description
[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate is a complex organic compound with a unique structure. This compound is characterized by multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions. The key steps typically include:
Formation of the core structure: This involves the cyclization of precursor molecules under controlled conditions.
Functional group modifications: Introduction of acetyl and benzoyl groups through esterification reactions.
Stereoselective synthesis: Ensuring the correct configuration at each stereocenter using chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification techniques: Employing methods such as crystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the ester or benzoyl groups.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Chiral catalysts for stereoselective synthesis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound for studying stereoselective reactions and complex organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- [(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate.
- This compound.
Uniqueness
The uniqueness of this compound lies in its complex structure and multiple stereocenters, which provide a rich platform for studying stereoselective synthesis and biological interactions.
Properties
Molecular Formula |
C41H47NO14 |
---|---|
Molecular Weight |
777.8 g/mol |
IUPAC Name |
[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C41H47NO14/c1-20-18-41(56-26(7)46)29(30(20)50-23(4)43)31(51-24(5)44)21(2)32(52-25(6)45)34(54-38(48)27-14-11-10-12-15-27)37(55-39(49)28-16-13-17-42-19-28)40(8,9)36-33(53-36)22(3)35(41)47/h10-17,19-20,22,29-34,36-37H,2,18H2,1,3-9H3/t20-,22+,29+,30-,31-,32-,33-,34+,36-,37+,41+/m0/s1 |
InChI Key |
ILKUUGNKCOAKED-LQJNXSFGSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H](C(=C)[C@@H]([C@H]([C@H](C([C@@H]3[C@@H](O3)[C@H](C2=O)C)(C)C)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(O3)C(C2=O)C)(C)C)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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